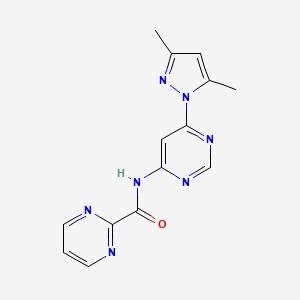
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N7O and its molecular weight is 295.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs .
Biochemical Pathways
Similar compounds have shown to affect the life cycle of parasites likeLeishmania and Plasmodium .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied, and they have shown to have significant bioavailability .
Result of Action
Similar compounds have shown to inhibit the growth of parasites likeLeishmania and Plasmodium .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the extraction performance and selectivity of similar compounds .
生化学分析
Biochemical Properties
It is known that pyrazolylpyridazine derivatives, which this compound is a part of, have been synthesized and used in agriculture as insecticides, fungicides, and herbicides . They have also shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Molecular Mechanism
It is known that pyrazolylpyridazine derivatives can form complexes with other molecules, which may influence their biochemical activity
生物活性
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring and two pyrimidine moieties. Its chemical formula is C13H14N6O, with a molecular weight of 262.29 g/mol. The synthesis typically involves multi-step organic reactions, including the preparation of pyrazole and pyrimidine intermediates followed by their coupling.
Synthesis Overview:
- Preparation of Pyrazole Intermediate: Synthesized from 3,5-dimethyl-1H-pyrazole.
- Pyrimidine Ring Formation: Achieved through cyclization reactions.
- Coupling Reaction: Involves palladium or rhodium catalysts under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit:
- Kinase Inhibition: It acts as an inhibitor for several kinases, which are critical in regulating cell growth and proliferation. For instance, studies have indicated its efficacy against Aurora kinases and FLT3 kinases, which are implicated in cancer progression .
Anticancer Potential
Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold possess notable anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Case Study:
A study evaluating the anticancer effects of similar pyrazolo[1,5-a]pyrimidines reported IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential for therapeutic application .
Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits favorable absorption properties with an oral bioavailability of approximately 31.8%. The compound also demonstrates low toxicity profiles in animal models, making it a candidate for further development .
特性
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-9-6-10(2)21(20-9)12-7-11(17-8-18-12)19-14(22)13-15-4-3-5-16-13/h3-8H,1-2H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJPOZRVPSCFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














